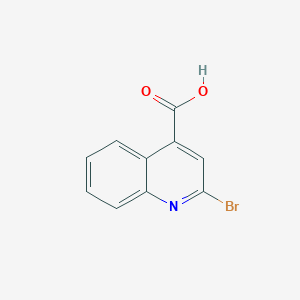

2-Bromoquinoline-4-carboxylic acid

Descripción general

Descripción

2-Bromoquinoline-4-carboxylic acid is a compound that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and material science. The compound is characterized by the presence of a bromine atom and a carboxylic acid group attached to a quinoline core, which is a heterocyclic aromatic organic compound. This structure makes it a versatile intermediate for various chemical reactions and potential applications in the development of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of bromoquinoline derivatives has been explored in several studies. For instance, a novel synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids, including the bromo derivative, was achieved through a procedure that involves the synthesis of an amino intermediate followed by a halogen exchange reaction according to the Sandmeyer reaction, yielding good results . Another study reported the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid using a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange, demonstrating the versatility of bromoquinoline synthesis .

Molecular Structure Analysis

The molecular structure of bromoquinoline derivatives has been analyzed in various studies. For example, the crystal and molecular structure of a bromo-derivative obtained from a linear tripeptide was examined by crystallographic and spectroscopic methods, revealing insights into the conformation and arrangement of the molecules . This type of analysis is crucial for understanding the reactivity and potential interactions of the compound in biological systems or material applications.

Chemical Reactions Analysis

Bromoquinoline compounds participate in a variety of chemical reactions. The bromine atom on the quinoline ring can act as a reactive site for further functionalization. For instance, the bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives has been studied, showing that these compounds can be selectively brominated at specific positions, which is important for the synthesis of compounds with desired properties 10. Additionally, brominated hydroxyquinoline has been used as a photolabile protecting group for carboxylic acids, demonstrating its utility in photochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromoquinoline-4-carboxylic acid derivatives are influenced by the presence of the bromine atom and the carboxylic acid group. These groups affect the solubility, reactivity, and overall behavior of the compound in different environments. For example, the increased solubility and low fluorescence of brominated hydroxyquinoline make it useful as a caging group for biological messengers . The presence of the bromine atom also facilitates the identification of carboxylic acids in mass spectrometry due to the characteristic bromine isotope pattern .

Aplicaciones Científicas De Investigación

-

Pharmaceutical and Medicinal Chemistry

- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .

- Quinoline-4-carboxylic acids have been synthesized using various protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .

- The pharmacological applications of phenylquinoline-4-carboxylic acid derivatives include anticancer, antimicrobial, anti-inflammatory, and antiviral activities .

- The length and flexibility of the amide side chain are important for antibacterial activity .

-

Organic Synthesis, Nanotechnology, and Polymers

- Carboxylic acids, including quinoline-4-carboxylic acids, are used in various areas such as organic synthesis, nanotechnology, and polymers .

- They are used for obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .

- Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .

-

Antiviral Activity

- The antiviral activity of 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids and their derivatives has been studied against orthopoxviruses on Vero and MK-2 cell cultures .

- High activity has been found for 2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid .

- The spectrum of activity of certain acids extended over a broad range of orthopoxviruses that are pathogenic in humans .

- These acids suppressed multiplication of mousepox virus at a concentration of 0.1 μg/mL .

-

Synthesis of Biologically and Pharmaceutically Active Compounds

- Quinoline and its analogues have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry .

- They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .

- Various synthesis protocols have been reported in the literature for the construction of this scaffold .

- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .

-

Antibacterial and Antifungal Properties

- Compounds with antibacterial and antifungal properties have been found among 2-mono- and 2,6-disubstituted quinoline-4-carboxylic acids and their derivatives .

- The goal of the present work was to find new antiviral drugs in a series of compounds .

- 2-Mono- and 2,6-disubstituted quinoline-4-carboxylic acids were prepared by Pfitzinger cyclization of the corresponding methylketones with isatin in basic medium .

-

Surface Modification of Nanoparticles and Nanostructures

- Carboxylic acids, including quinoline-4-carboxylic acids, are used for obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .

- Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .

Safety And Hazards

Direcciones Futuras

Quinoline and its derivatives, including 2-Bromoquinoline-4-carboxylic acid, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry. They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.

Propiedades

IUPAC Name |

2-bromoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHABDKNXNXNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574000 | |

| Record name | 2-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoquinoline-4-carboxylic acid | |

CAS RN |

15733-87-6 | |

| Record name | 2-Bromo-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15733-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

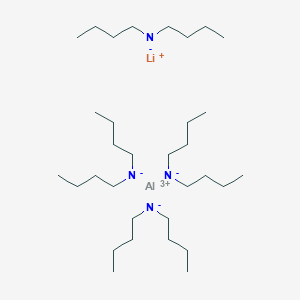

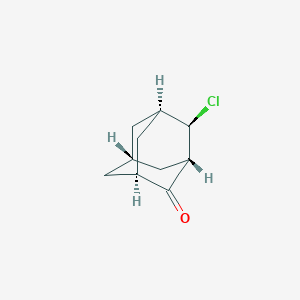

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)